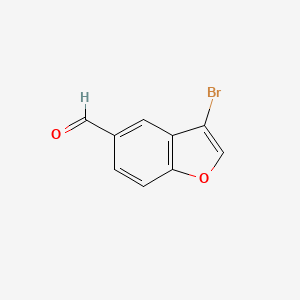

3-Bromo-benzofuran-5-carbaldehyde

Description

BenchChem offers high-quality 3-Bromo-benzofuran-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-benzofuran-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQOMNPTXJBYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C(=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726783 | |

| Record name | 3-Bromo-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578028-25-8 | |

| Record name | 3-Bromo-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Bromo-benzofuran-5-carbaldehyde

An In-depth Technical Guide to the Synthesis of 3-Bromo-benzofuran-5-carbaldehyde

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are recognized for a vast spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3] Within this valuable class of molecules, 3-Bromo-benzofuran-5-carbaldehyde (CAS: 578028-25-8) emerges as a particularly strategic synthetic intermediate.

This molecule is bifunctional, presenting two distinct and highly valuable reactive sites: the aldehyde group at the C5 position and the bromo-substituent at the C3 position. This dual reactivity allows for orthogonal chemical modifications, enabling the construction of complex molecular architectures and diverse compound libraries. The aldehyde serves as a versatile handle for elaborations such as condensation, oxidation, reduction, and reductive amination, while the bromo-substituent is primed for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity.

This technical guide offers an in-depth exploration of the primary synthetic pathways to 3-Bromo-benzofuran-5-carbaldehyde, designed for researchers, chemists, and drug development professionals. We will dissect the mechanistic underpinnings of each route, provide field-proven experimental protocols, and offer a comparative analysis to guide strategic synthetic planning.

Core Properties of the Target Molecule

A precise understanding of the target compound's physicochemical properties is fundamental for synthesis, purification, and characterization.

| Property | Value | Reference |

| CAS Number | 578028-25-8 | [4] |

| Molecular Formula | C₉H₅BrO₂ | [4] |

| Molecular Weight | 225.04 g/mol | [4] |

| Appearance | Typically a solid (e.g., Yellow to Brown) |

Retrosynthetic Analysis: A Tale of Two Disconnections

A logical retrosynthetic analysis of 3-Bromo-benzofuran-5-carbaldehyde reveals two primary strategic disconnections. This conceptual framework forms the basis for the two major synthetic pathways discussed in this guide.

Caption: Retrosynthetic analysis of the target molecule.

-

Pathway 1 (C-CHO Disconnection): This approach involves the formylation of a pre-existing 3-bromobenzofuran intermediate. This is an electrophilic aromatic substitution reaction where a formyl group is introduced onto the benzofuran ring.

-

Pathway 2 (C-Br Disconnection): This alternative strategy begins with benzofuran-5-carbaldehyde and introduces the bromine atom via electrophilic bromination at the C3 position.

Pathway 1: Vilsmeier-Haack Formylation of 3-Bromobenzofuran

This is arguably the most direct and reliable method for the synthesis of the title compound. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The benzofuran ring system is sufficiently activated to undergo this transformation with high efficiency.[7]

Causality and Mechanism

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by its reaction with the aromatic substrate.[8]

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloromethyliminium salt, the "Vilsmeier Reagent".[8][9]

-

Electrophilic Attack: The electron-rich 3-bromobenzofuran attacks the Vilsmeier reagent. The formylation occurs regioselectively at the C5 position. This selectivity is governed by the electronic properties of the benzofuran ring, where the C5 position is activated for electrophilic substitution.

-

Hydrolysis: The resulting iminium ion intermediate is stable until a final aqueous workup, during which it is readily hydrolyzed to yield the desired 3-Bromo-benzofuran-5-carbaldehyde.

Caption: Workflow for the Vilsmeier-Haack formylation pathway.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagents:

-

3-Bromobenzofuran

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Vilsmeier Reagent Preparation: To a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0°C using an ice-water bath. Add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30-45 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.[7]

-

Formylation Reaction: Dissolve 3-bromobenzofuran (1.0 eq.) in anhydrous DCM. Add this solution to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water. Stir vigorously for 30 minutes. Neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-Bromo-benzofuran-5-carbaldehyde.

-

Pathway 2: Electrophilic Bromination of Benzofuran-5-carbaldehyde

This pathway begins with a commercially available or previously synthesized benzofuran-5-carbaldehyde and introduces the bromine atom in the final step. The key to this route is controlling the regioselectivity of the bromination.

Causality and Mechanism

The furan portion of the benzofuran ring is highly susceptible to electrophilic attack. The C2 and C3 positions are the most electron-rich. While the aldehyde at C5 is a deactivating group for the benzene ring, the furan ring's inherent reactivity typically dominates.

-

Electrophile Generation: A brominating agent, such as N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or elemental bromine (Br₂) in a suitable solvent, is used to generate the electrophilic bromine species (Br⁺).[2][10]

-

Electrophilic Attack: The π-system of the furan ring attacks the Br⁺ electrophile. The attack preferentially occurs at the C3 position. The stability of the resulting cationic intermediate (arenium ion) directs this regioselectivity.

-

Aromatization: A base (which can be the solvent or the counter-ion of the bromine source) removes a proton from the C3 position, restoring the aromaticity of the benzofuran ring system and yielding the final product.

Caption: Workflow for the electrophilic bromination pathway.

Detailed Experimental Protocol: Electrophilic Bromination

-

Reagents:

-

Benzofuran-5-carbaldehyde

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (catalytic amount)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask with a reflux condenser and nitrogen inlet

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Reaction Setup: To a round-bottom flask, add benzofuran-5-carbaldehyde (1.0 eq.), NBS (1.1 eq.), and a catalytic amount of benzoyl peroxide.[2]

-

Solvent Addition: Add anhydrous carbon tetrachloride or acetonitrile as the solvent.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Quenching & Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield pure 3-Bromo-benzofuran-5-carbaldehyde.

-

Comparative Analysis of Synthetic Pathways

The choice between Pathway 1 and Pathway 2 depends on several factors, including starting material availability, cost, and desired control over the reaction.

| Feature | Pathway 1: Vilsmeier-Haack Formylation | Pathway 2: Electrophilic Bromination |

| Starting Material | 3-Bromobenzofuran | Benzofuran-5-carbaldehyde |

| Key Transformation | C-H Formylation | C-H Bromination |

| Regioselectivity | Generally high for the C5 position. The primary challenge is the synthesis of the starting material. | Can be challenging. Potential for over-bromination or bromination at other positions (e.g., C2) must be considered and optimized. |

| Reaction Conditions | Mild to moderate (0°C to room temp.), but requires anhydrous conditions and careful handling of POCl₃. | Typically requires heating (reflux). NBS is easier to handle than elemental bromine. |

| Advantages | Highly predictable regioselectivity for the formylation step. | Potentially fewer steps if benzofuran-5-carbaldehyde is readily available. |

| Disadvantages | The starting 3-bromobenzofuran may require a separate synthesis. POCl₃ is corrosive and moisture-sensitive. | Risk of side products due to competing reaction sites. The aldehyde group can be sensitive to certain conditions. |

Conclusion and Outlook

Both the Vilsmeier-Haack formylation of 3-bromobenzofuran and the electrophilic bromination of benzofuran-5-carbaldehyde represent viable and effective strategies for the synthesis of 3-Bromo-benzofuran-5-carbaldehyde.

-

For Predictability and Control: Pathway 1, the Vilsmeier-Haack reaction, is often the preferred route in a research setting. Its high regioselectivity for the formylation step provides a more controlled and predictable outcome, minimizing the formation of isomeric byproducts and simplifying purification.

-

For Convenience and Atom Economy: Pathway 2 can be more straightforward if the starting benzofuran-5-carbaldehyde is commercially available and inexpensive. However, this route necessitates careful optimization of the bromination conditions to ensure high regioselectivity and yield.

Ultimately, the selection of the optimal synthetic pathway will be guided by the specific constraints and objectives of the research program, including precursor availability, scalability, and the purity requirements for downstream applications in drug discovery and materials science.

References

- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement str

- CN103724305A - Preparation method of 7-bromobenzofuran.

- 3-Bromo-benzofuran-5-carbaldehyde | 578028-25-8. ChemScene.

- Benzofuran-3-carbaldehyde | Active Compound. MedChemExpress.

- Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. Benchchem.

- Benzofuran derivatives, process for their preparation and intermediates thereof.

- Benzofuran synthesis. Organic Chemistry Portal.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.

- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.

- Exploring the Synthesis Pathways of 1-Benzofuran-5-carbaldehyde. Benchchem.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Synthesis routes of 1-Benzofuran-5-carbaldehyde. Benchchem.

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.

- Vilsmeier–Haack reaction. Wikipedia.

- Application Notes and Protocols: Vilsmeier-Haack Formyl

- Vilsmeier-Haack Reaction. Chemistry Steps.

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl)-2,3-dihydro-1H-indole-3-yl)methylene)malonaldehyde. Growing Science.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. chemscene.com [chemscene.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. benchchem.com [benchchem.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. growingscience.com [growingscience.com]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 3-Bromo-benzofuran-5-carbaldehyde: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their presence in natural products and their significant therapeutic potential.[1] The benzofuran scaffold is a key structural motif in numerous biologically active molecules, exhibiting a broad range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3] Among the vast array of benzofuran analogues, 3-Bromo-benzofuran-5-carbaldehyde stands out as a versatile synthetic intermediate with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-benzofuran-5-carbaldehyde, offering valuable insights for researchers engaged in drug discovery and organic synthesis.

Chemical and Physical Properties

3-Bromo-benzofuran-5-carbaldehyde, with the CAS number 578028-25-8, is a halogenated aromatic aldehyde built upon the benzofuran core.[4] The presence of the bromine atom at the 3-position and the carbaldehyde group at the 5-position imparts distinct chemical characteristics and reactivity to the molecule.

Core Molecular Data

| Property | Value | Source |

| Molecular Formula | C₉H₅BrO₂ | [4] |

| Molecular Weight | 225.04 g/mol | [4] |

| CAS Number | 578028-25-8 | [4] |

Synthesis of 3-Bromo-benzofuran-5-carbaldehyde

The synthesis of substituted benzofurans can be achieved through various synthetic strategies.[7][8][9] While a specific, detailed protocol for 3-Bromo-benzofuran-5-carbaldehyde is not explicitly documented in the provided literature, a plausible synthetic route can be devised based on established methodologies for constructing the benzofuran ring system.

One potential synthetic approach could involve the Vilsmeier-Haack formylation of 3-bromobenzofuran. The reactivity of the benzofuran ring towards electrophilic substitution would likely direct the formylation to the 5-position.

Alternatively, a multi-step synthesis starting from a suitably substituted phenol, such as 4-bromo-2-hydroxybenzaldehyde, could be envisioned. This approach would involve the introduction of a two-carbon unit at the ortho position to the hydroxyl group, followed by cyclization to form the furan ring. A general representation of a potential synthetic pathway is illustrated below.

Caption: A generalized workflow for the synthesis of 3-Bromo-benzofuran-5-carbaldehyde.

Spectral Characteristics (Predicted)

Detailed experimental spectral data for 3-Bromo-benzofuran-5-carbaldehyde is not currently available. However, based on the analysis of related compounds, the following spectral characteristics can be predicted:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and furan rings, as well as a characteristic singlet for the aldehyde proton, likely in the range of 9.8-10.0 ppm. The protons on the benzene ring would exhibit coupling patterns indicative of their substitution.

-

¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would appear at a downfield chemical shift, typically around 190 ppm. The carbon atom attached to the bromine would also have a characteristic chemical shift. For comparison, the chemical shifts for benzaldehyde show the aldehyde carbon at a distinct downfield position.[10]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (225.04 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units would be observed for the molecular ion and any bromine-containing fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the region of 1680-1700 cm⁻¹. Other significant bands would include C-H stretching for the aromatic and aldehyde protons, and C=C stretching for the aromatic rings.

Reactivity and Potential Applications

The chemical reactivity of 3-Bromo-benzofuran-5-carbaldehyde is dictated by its three key functional components: the benzofuran ring, the bromine substituent, and the aldehyde group.

Reactivity of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-bromo-benzofuran-5-carboxylic acid, which can serve as a precursor for the synthesis of amides, esters, and other acid derivatives.

-

Reduction: Reduction of the aldehyde would yield the corresponding alcohol, (3-bromo-benzofuran-5-yl)methanol.

-

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, allowing for the formation of cyanohydrins, acetals, and imines. The synthesis of Schiff bases from aldehydes is a common transformation with applications in generating biologically active compounds.

-

Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form alkenes.

Reactivity of the Bromo Substituent

The bromine atom at the 3-position of the benzofuran ring is a key site for cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between the aryl bromide and an organoboron reagent is a highly efficient method for forming biaryl compounds.[11][12][13] This would allow for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position.

-

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination could also be employed to further functionalize the molecule at the 3-position.

Caption: Key reaction pathways for 3-Bromo-benzofuran-5-carbaldehyde.

Potential Applications in Drug Discovery

The benzofuran nucleus is a privileged scaffold in medicinal chemistry.[1] The ability to functionalize 3-Bromo-benzofuran-5-carbaldehyde at both the aldehyde and the bromo positions makes it an attractive building block for the synthesis of compound libraries for high-throughput screening. The introduction of diverse substituents through the reactions described above could lead to the discovery of novel compounds with a range of biological activities.

Safety and Handling

Conclusion

3-Bromo-benzofuran-5-carbaldehyde is a valuable synthetic intermediate with significant potential for the development of novel compounds in medicinal chemistry and other fields. Although detailed experimental data for this specific molecule is limited, its chemical properties and reactivity can be reasonably predicted based on the well-established chemistry of benzofurans, aryl bromides, and aromatic aldehydes. This technical guide provides a foundation for researchers to explore the synthetic utility of this compound and to design new molecules with desired properties. Further research to fully characterize this compound and explore its applications is warranted.

References

-

Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27539. [Link]

-

Thatikonda, S. K., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. In: Proceedings of International Conference on Sustainable Science and Technology for Tomorrow (SciTech 2024). Atlantis Press. [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

Organic Chemistry Portal. Benzofuran synthesis. [Link]

-

Ansari, F. A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(6), 6995-7056. [Link]

-

The Good Scents Company. 2-benzofuran carboxaldehyde. [Link]

-

PubChem. 3-Bromobenzaldehyde. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

-

ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

BEPLS. Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. bepls.com [bepls.com]

- 4. 578028-25-8|3-Bromobenzofuran-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. 3-Bromo-1-benzofuran | C8H5BrO | CID 640589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jocpr.com [jocpr.com]

- 8. Benzofuran synthesis [organic-chemistry.org]

- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. tcichemicals.com [tcichemicals.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Bromo-benzofuran-5-carbaldehyde: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromo-benzofuran-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the molecule. The information presented herein is a synthesis of predicted data and comparative analysis with structurally related compounds, offering valuable insights for the identification and characterization of this molecule.

Molecular Structure and Overview

3-Bromo-benzofuran-5-carbaldehyde possesses a fused bicyclic system consisting of a benzene ring and a furan ring, with a bromine atom substituted at the 3-position and a carbaldehyde group at the 5-position. This substitution pattern gives rise to a unique electronic environment, which is reflected in its spectroscopic signatures.

Figure 1: 2D structure of 3-Bromo-benzofuran-5-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR data for 3-Bromo-benzofuran-5-carbaldehyde.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A sample of 3-Bromo-benzofuran-5-carbaldehyde (typically 5-10 mg) would be dissolved in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The data would be acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Figure 3: Proposed fragmentation pathway for 3-Bromo-benzofuran-5-carbaldehyde in EI-MS.

Predicted Mass Spectrum Data (EI):

| m/z | Relative Intensity | Assignment |

| 224/226 | High | [M]⁺ (Molecular ion peak, isotopic pattern for Br) |

| 195/197 | Medium | [M - CHO]⁺ |

| 145 | Medium | [M - Br]⁺ |

| 117 | Medium | [C₈H₅O]⁺ |

| 89 | Low | [C₇H₅]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be a doublet at m/z 224 and 226 with approximately equal intensity. This characteristic isotopic pattern is due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

-

Major Fragments:

-

Loss of the formyl radical (•CHO) from the molecular ion would result in a fragment ion at m/z 195/197.

-

Cleavage of the C-Br bond would lead to a fragment at m/z 145, corresponding to the benzofuran-5-carbaldehyde cation.

-

Further fragmentation of the [M - CHO]⁺ ion by loss of carbon monoxide (CO) could produce a fragment at m/z 117.

-

Conclusion

This technical guide provides a detailed spectroscopic profile of 3-Bromo-benzofuran-5-carbaldehyde based on predictive methods and comparison with analogous structures. The predicted NMR, IR, and MS data offer a robust framework for the identification and characterization of this compound in a research or drug development setting. The provided experimental protocols serve as a standard for acquiring high-quality spectroscopic data for this and similar molecules.

References

- Please note that as the spectroscopic data presented is primarily predictive, direct literature citations for experimental spectra of the target molecule are not available.

The Pharmacological Versatility of Benzofuran Scaffolds: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Core - A Privileged Scaffold in Medicinal Chemistry

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a core structural motif in a vast number of natural products and synthetic molecules with significant therapeutic potential.[1] The inherent physicochemical properties and structural versatility of the benzofuran nucleus have made it a "privileged scaffold" in medicinal chemistry, enabling the development of derivatives with a broad spectrum of biological activities.[2] These compounds have garnered substantial interest from researchers worldwide due to their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[3][4] This in-depth technical guide provides a comprehensive overview of the key biological activities of benzofuran derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Key Pathways in Carcinogenesis

Benzofuran derivatives have emerged as a promising class of compounds in the relentless pursuit of novel anticancer therapeutics.[5] Their mechanisms of action are often multifactorial, targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[2]

Mechanisms of Action

A significant number of benzofuran-based molecules exert their anticancer effects through the modulation of critical signaling pathways. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a frequent target.[6][7] Certain benzofuran derivatives have been shown to inhibit mTORC1 and Akt signaling, which is particularly relevant in cancers resistant to conventional therapies.[8]

Another key mechanism involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[9] Furthermore, some derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial for tumor survival in low-oxygen environments.[10]

The anticancer activity of benzofuran scaffolds is highly dependent on the nature and position of their substituents. The presence of a phenolic hydroxyl group, for instance, has been found to be crucial for modulating anticancer activity, as it can participate in hydrogen bonding with target proteins.[10]

Data Presentation: Cytotoxic Activity of Representative Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran derivative 12 | SiHa (Cervical Cancer) | 1.10 | [9] |

| Benzofuran derivative 12 | HeLa (Cervical Cancer) | 1.06 | [9] |

| Combretastatin A-4 (Reference) | SiHa (Cervical Cancer) | 1.76 | [9] |

| Combretastatin A-4 (Reference) | HeLa (Cervical Cancer) | 1.86 | [9] |

| Benzofuran-chalcone derivative 33 | A-375 (Melanoma) | Good to moderate activity | [9] |

| Benzofuran-chalcone derivative 34 | MCF-7 (Breast Cancer) | Good to moderate activity | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[13]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

-

Solubilization: Carefully remove the culture medium and add 50 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540 nm using a microplate reader.[1] The intensity of the purple color is indicative of cell viability.

Visualizing the Mechanism: A General Anticancer Workflow

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributing factor to a multitude of diseases. Benzofuran derivatives have demonstrated potent anti-inflammatory properties, positioning them as potential therapeutic agents for inflammatory disorders. [15]

Mechanisms of Action

The anti-inflammatory effects of benzofuran derivatives are often mediated through the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. [16][17]These pathways regulate the expression of numerous pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). [4]By inhibiting the phosphorylation of key proteins in these cascades, such as IKK and p65, benzofuran derivatives can down-regulate the production of these inflammatory molecules. [18]For example, some derivatives have been shown to inhibit nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated macrophages. [19]

Data Presentation: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Compound 1 (aza-benzofuran) | NO release in RAW 264.7 cells | 17.3 | [19] |

| Compound 4 (aza-benzofuran) | NO release in RAW 264.7 cells | 16.5 | [19] |

| Compound 5d (piperazine/benzofuran hybrid) | NO generation in RAW 264.7 cells | 52.23 | [18] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds. [20] Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential. [18] Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a sufficient period before the experiment.

-

Compound Administration: Administer the benzofuran derivative orally or via intraperitoneal injection at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin). [18]3. Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% carrageenan solution into the subplantar region of the right hind paw of each rat. [21][22]4. Paw Volume Measurement: Measure the volume of the injected paw at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. [23]5. Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Benzofuran derivatives have shown significant antioxidant activity, primarily through their ability to scavenge free radicals. [3]

Mechanisms of Action

The antioxidant activity of benzofuran derivatives is often attributed to their hydrogen-donating ability. They can react with free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and neutralize them, thereby terminating the radical chain reaction. [24]The presence of hydroxyl groups on the benzofuran scaffold is often associated with enhanced antioxidant capacity.

Data Presentation: Antioxidant Activity of Benzofuran Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| Benzofuran-2-carboxamide derivative 65 | DPPH radical scavenging | 23.5% inhibition at 100 µM | [3] |

| Benzofuran-stilbene hybrid 3 | DPPH radical scavenging | Best antioxidative agent among tested | [25] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method for evaluating the antioxidant activity of compounds. [2] Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant. [26] Step-by-Step Methodology:

-

DPPH Solution Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM). [27]2. Reaction Mixture: In a 96-well plate or test tubes, mix a specific volume of the benzofuran derivative solution (at various concentrations) with the DPPH solution. [27]3. Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes). [2]4. Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. [2]5. Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion and Future Perspectives

The benzofuran scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore their immense potential in addressing a wide range of diseases. Future research in this area will likely focus on the synthesis of novel hybrid molecules that combine the benzofuran core with other pharmacologically active moieties to enhance potency and selectivity. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical translation. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and validation of the promising biological activities of benzofuran derivatives.

References

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved January 29, 2026, from [Link]

-

Agar well diffusion assay - YouTube. (2020, November 1). Retrieved January 29, 2026, from [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved January 29, 2026, from [Link]

-

Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved January 29, 2026, from [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds - PMC. (2023, April 11). Retrieved January 29, 2026, from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC. (2023, June 20). Retrieved January 29, 2026, from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28). Retrieved January 29, 2026, from [Link]

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PubMed. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (n.d.). PubMed. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved January 29, 2026, from [Link]

-

DPPH Radical Scavenging Assay - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 29, 2026, from [Link]

-

Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed. [Link]

-

Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. (2021, April 6). Retrieved January 29, 2026, from [Link]

-

Benzofuran derivatives as anticancer inhibitors of mTOR signaling | Request PDF. (2025, August 6). ResearchGate. [Link]

-

Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (n.d.). PubMed. [Link]

-

DPPH radical scavenging activity - Marine Biology. (n.d.). Retrieved January 29, 2026, from [Link]

-

(PDF) Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2025, October 13). ResearchGate. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025, August 10). ResearchGate. [Link]

-

Natural Product Epipyrone A from Epicoccum nigrum Exhibits Antiproliferative Activity on Canine Mammary Tumor Cells Through PI3K/Akt/mTOR Pathway Modulation - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

-

3.9. DPPH Radical Scavenging Assay - Bio-protocol. (n.d.). Retrieved January 29, 2026, from [Link]

-

WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013, September 18). Retrieved January 29, 2026, from [Link]

-

2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.). Retrieved January 29, 2026, from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing. [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022, February 16). NIH. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

- 1. static.igem.wiki [static.igem.wiki]

- 2. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 3. hardydiagnostics.com [hardydiagnostics.com]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hereditybio.in [hereditybio.in]

- 6. researchgate.net [researchgate.net]

- 7. Natural Product Epipyrone A from Epicoccum nigrum Exhibits Antiproliferative Activity on Canine Mammary Tumor Cells Through PI3K/Akt/mTOR Pathway Modulation [mdpi.com]

- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistnotes.com [chemistnotes.com]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. clyte.tech [clyte.tech]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 21. inotiv.com [inotiv.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. marinebiology.pt [marinebiology.pt]

- 27. bio-protocol.org [bio-protocol.org]

A Technical Guide to the Physical and Chemical Properties of Substituted Benzofurans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzofurans are a significant class of heterocyclic organic compounds built upon a benzofuran core, which consists of a benzene ring fused to a furan ring.[1] This scaffold is prevalent in numerous natural products and serves as a versatile framework in medicinal chemistry.[2] Benzofuran derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][3] Their therapeutic potential stems from their ability to interact with various enzymes and receptors within biological systems.[1] Consequently, a thorough understanding of their physical and chemical properties is paramount for the design and development of new therapeutic agents.[3][4] This guide provides an in-depth exploration of these properties, with a focus on how substituents influence the behavior of the benzofuran core, offering insights crucial for drug discovery and development.

The Benzofuran Core: Electronic Structure and Aromaticity

The benzofuran ring system is an aromatic structure containing 10 π-electrons, complying with Hückel's rule. The fusion of the electron-rich furan ring with the stable benzene ring results in a unique electronic distribution that dictates its chemical reactivity. The oxygen atom in the furan ring donates electron density into the system, influencing the sites of electrophilic and nucleophilic attack. This electronic nature is fundamental to understanding the molecule's reactivity and its interactions with biological targets.

Physical Properties of Substituted Benzofurans

The physical properties of benzofuran derivatives are significantly influenced by the nature and position of their substituents. These properties, including melting point, boiling point, solubility, and lipophilicity, are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

Melting and Boiling Points

The melting and boiling points of substituted benzofurans are primarily governed by the intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. The introduction of polar substituents, particularly those capable of hydrogen bonding (e.g., -OH, -NH2), generally leads to an increase in melting and boiling points due to stronger intermolecular attractions. Conversely, non-polar, bulky substituents may disrupt crystal packing and lead to lower melting points.

Solubility and Lipophilicity (LogP)

Solubility in both aqueous and organic solvents is a crucial parameter for drug candidates. The partition coefficient (P), or its logarithmic form (log P), which measures the ratio of a compound's concentration in an organic phase (typically n-octanol) to an aqueous phase, is a key indicator of its lipophilicity.[5]

A compound's log P value provides a guideline for its solubility characteristics.[5]

-

Log P > 0: Indicates a preference for the organic phase, suggesting higher lipophilicity (hydrophobicity) and lower aqueous solubility.

-

Log P < 0: Indicates a preference for the aqueous phase, suggesting higher hydrophilicity and greater aqueous solubility.

-

Log P = 0: Indicates equal partitioning between the two phases.

The nature of substituents dramatically alters the LogP of a benzofuran derivative. For instance, the addition of halogen atoms or alkyl groups increases lipophilicity, while the introduction of hydroxyl, carboxyl, or amino groups enhances aqueous solubility. The accurate determination of LogP is therefore a critical step in drug development.[6]

Table 1: Influence of Substituents on the Physicochemical Properties of Benzofuran Derivatives

| Substituent (at C2) | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Calculated log P |

| -H | C₈H₆O | -25 | 173-174 | 2.6 |

| -CH₃ | C₉H₈O | 15-16 | 192-193 | 3.1 |

| -COCH₃ (Acetyl) | C₁₀H₈O₂ | 70-72 | 270-272 | 2.3 |

| -COOH | C₉H₆O₃ | 192-194 | Decomposes | 1.8 |

| -Cl | C₈H₅ClO | 28-30 | 220-222 | 3.4 |

Note: The values presented are approximate and can vary based on the specific isomer and experimental conditions. Calculated log P values are estimations and may differ from experimentally determined values.

Spectroscopic Properties

The structural elucidation of substituted benzofurans relies heavily on various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the substitution pattern on the benzofuran ring. The chemical shifts of the protons and carbons are sensitive to the electronic environment created by the substituents. For instance, the protons of the benzofuran core typically resonate in the downfield region of the ¹H-NMR spectrum.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. The characteristic C-O-C stretching frequency of the furan ring is a key diagnostic peak. Other vibrations, such as C=O, O-H, or N-H stretches, provide clear evidence for the presence of carbonyl, hydroxyl, or amino substituents, respectively.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and identifying the substituents. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.[8]

-

UV-Visible (UV-Vis) Spectroscopy: The benzofuran system exhibits characteristic UV absorption bands. The position and intensity of these bands can be influenced by the nature and position of substituents, providing insights into the electronic transitions within the molecule.

Chemical Properties and Reactivity

The chemical reactivity of the benzofuran ring is a blend of the properties of the benzene and furan rings. The furan ring is generally more susceptible to electrophilic attack than the benzene ring.

Electrophilic Aromatic Substitution

Electrophilic substitution is a key reaction for functionalizing the benzofuran core. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.[9] The position of substitution is directed by the electronic properties of the benzofuran ring and the nature of any existing substituents. Generally, electrophilic attack occurs preferentially at the C2 and C3 positions of the furan ring due to its higher electron density.

The nature of the substituent on the carbocyclic ring plays a primary role in determining the chemical reactivity.[10] For instance, electron-donating groups on the benzene ring enhance the nucleophilicity of the entire ring system, facilitating electrophilic substitution.[11] Conversely, electron-withdrawing groups deactivate the ring, making these reactions more difficult.[2][12]

Diagram: Influence of Substituents on Electrophilic Aromatic Substitution

Caption: Logical flow of substituent effects on benzofuran reactivity.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including benzofurans.[13][14] The reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[15][16] This electrophilic reagent attacks the benzofuran ring, leading to the introduction of a formyl group (-CHO), which is a valuable synthetic handle for further transformations.[17] The initial product is an iminium ion, which is hydrolyzed during workup to yield the aldehyde.[15]

Key Experimental Protocols

Protocol for Determination of Partition Coefficient (LogP) by RP-HPLC

Rationale: Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating LogP values, which is particularly useful for screening drug-like molecules.[18][19] The method is based on the correlation between the retention time of a compound on a non-polar stationary phase and its lipophilicity.

Methodology:

-

Preparation of Standards: A series of standard compounds with known LogP values are prepared in a suitable solvent (e.g., methanol/water).

-

Sample Preparation: The benzofuran derivative to be tested is dissolved in the mobile phase at a low concentration (e.g., 30-50 µg/mL).[18]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The exact composition is optimized to achieve good separation.

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at an appropriate wavelength.

-

-

Calibration Curve: The standard compounds are injected, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention time (log RT) against the known LogP values.

-

Sample Analysis: The test compound is injected, and its retention time is measured.

-

LogP Calculation: The LogP of the test compound is determined by interpolating its log RT value on the calibration curve.

Protocol for Vilsmeier-Haack Formylation of a Substituted Benzofuran

Rationale: This protocol describes a general procedure for the introduction of a formyl group onto an electron-rich benzofuran derivative, a key step in the synthesis of many biologically active compounds.

Methodology:

-

Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring. The mixture is stirred at 0°C for 30 minutes to form the Vilsmeier reagent (a chloroiminium salt).

-

Reaction: The substituted benzofuran, dissolved in a minimal amount of DMF, is added dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80°C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and poured onto crushed ice. The pH is carefully adjusted to be neutral or slightly basic with a saturated sodium bicarbonate or sodium hydroxide solution.

-

Extraction: The aqueous mixture is extracted several times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure formylated benzofuran.

Diagram: Experimental Workflow for Vilsmeier-Haack Reaction

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.

Conclusion

The physical and chemical properties of substituted benzofurans are intricately linked to the nature and position of their substituents. A comprehensive understanding of these properties is essential for medicinal chemists and drug development professionals. By carefully selecting and positioning substituents, it is possible to modulate the lipophilicity, solubility, reactivity, and ultimately, the biological activity of these compounds.[4] The synthetic versatility of the benzofuran core, coupled with its proven pharmacological relevance, ensures that it will remain a privileged scaffold in the quest for new and effective therapeutic agents.[2][20]

References

- Grokipedia. (n.d.). Substituted benzofuran.

- Taylor & Francis. (n.d.). Substituted benzofuran – Knowledge and References.

- Wikipedia. (n.d.). Substituted benzofuran.

- ResearchGate. (2013). The Properties And The Use Of Substituted Benzofuroxans In Pharmaceutical And Medicinal Chemistry: A Comprehensive Review.

- Google Patents. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

- IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives.

- PMC - NIH. (n.d.). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities.

- PubMed. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors.

- ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

- JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.

- MDPI. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity.

- PMC - NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- ResearchGate. (n.d.). Correlation between the experimental and the calculated log P values of....

- RSC Publishing. (2024). Highly substituted benzo[b]furan synthesis through substituent migration.

- PMC - PubMed Central. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- EPA NEPS. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals.

- NIH. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

- ResearchGate. (n.d.). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats.

- RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- ResearchGate. (2016). (PDF) Theoretical Study on Substituent's Effect on the Properties of Benzofused thieno [3, 2-b] Furan and its Isomeric Form.

- Semantic Scholar. (n.d.). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats.

- Benchchem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.

- YouTube. (2021). Vilsmeier-Haack Reaction.

- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijsdr.org [ijsdr.org]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Highly substituted benzo[ b ]furan synthesis through substituent migration - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01192A [pubs.rsc.org]

- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpcbs.com [ijpcbs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. growingscience.com [growingscience.com]

- 18. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Reactivity & Functionalization of 3-Bromo-benzofuran-5-carbaldehyde

Topic: Reactivity of the aldehyde group in 3-Bromo-benzofuran-5-carbaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary: The "Dual-Handle" Scaffold

3-Bromo-benzofuran-5-carbaldehyde (CAS: 578028-25-8) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Its utility stems from its orthogonal reactivity profile :

-

C5-Formyl Group (Aldehyde): A highly reactive electrophilic center ideal for rapid diversification via reductive amination, olefination, or heterocycle construction.

-

C3-Bromo Group: A stable halogen handle positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) or metallation-mediated functionalization.

This guide provides a comprehensive analysis of the aldehyde group's reactivity, specifically within the electronic context of the electron-withdrawing 3-bromo substituent. It details chemoselective protocols to manipulate the aldehyde without compromising the integrity of the C3-bromide, enabling the synthesis of complex bioactive libraries.

Electronic & Structural Analysis

The Push-Pull Electronic Environment

The reactivity of the C5-aldehyde is heavily modulated by the benzofuran core and the C3-bromine atom.

-

Inductive Deactivation: The oxygen atom at position 1 and the bromine at position 3 exert inductive electron-withdrawing effects (-I). This decreases electron density on the benzene ring, making the C5-aldehyde slightly more electrophilic than a standard benzaldehyde.

-

Steric Environment: The C5 position is relatively unhindered, allowing facile approach for nucleophiles (amines, ylides). However, the C3-bromo group provides significant steric bulk peri to the furan oxygen, which influences the conformation of the bicycle but rarely interferes directly with C5 transformations.

Chemoselectivity Challenges

The primary challenge in handling this molecule is preserving the C3-Br bond during aldehyde functionalization.

-

Compatible: Reductive aminations (borohydrides), acid-catalyzed condensations, mild oxidations.

-

Incompatible: Strong dissolving metal reductions (e.g., Li/NH₃), halogen-lithium exchange conditions (n-BuLi) without prior protection of the aldehyde.

Core Reactivity Profiles: The Aldehyde Vector

Reductive Amination (The "Workhorse" Reaction)

Reductive amination is the most frequent application of this scaffold in drug discovery, used to attach solubilizing amine tails or target-binding motifs.

-

Mechanism: Formation of a hemiaminal

iminium ion -

Reagent Choice: Sodium triacetoxyborohydride (STAB) is the gold standard here. It is mild enough to leave the C3-Br bond and the benzofuran ring intact, whereas NaBH₄ can sometimes lead to over-reduction or side reactions in conjugated systems.

Olefination (Wittig & Knoevenagel)

The C5-aldehyde serves as an excellent substrate for carbon chain extension.

-

Wittig Reaction: Stabilized ylides react smoothly to give E-alkenes. Unstabilized ylides may require careful temperature control to avoid side reactions at the halogenated furan ring.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields electron-deficient alkenes, often used as Michael acceptors in covalent inhibitor design.

Heterocycle Construction

The aldehyde can be converted into various heterocycles:

-

Imidazoles: Via condensation with glyoxal and ammonia.

-

Thiazolidinediones: Via Knoevenagel condensation followed by reduction, common in metabolic disease research.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold, highlighting the orthogonality of the C5 and C3 positions.

Figure 1: Divergent synthetic pathways for 3-Bromo-benzofuran-5-carbaldehyde. Path A (Green) focuses on aldehyde transformations.[1] Path B (Red) focuses on the bromide handle, noting chemoselectivity constraints.

Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Objective: Derivatization of the C5-aldehyde with a secondary amine without debromination.

Reagents:

-

3-Bromo-benzofuran-5-carbaldehyde (1.0 equiv)

-

Amine (e.g., Morpholine, Piperidine) (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (catalytic, optional)

-

DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

Procedure:

-

Imine Formation: In a dry round-bottom flask, dissolve 3-Bromo-benzofuran-5-carbaldehyde (1.0 mmol) in DCE (5 mL). Add the amine (1.1 mmol).[2] If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA.

-

Activation: Stir at room temperature for 30 minutes to allow hemiaminal/imine equilibrium.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.4 mmol) portion-wise.

-

Note: STAB is preferred over NaBH₃CN (toxic) and NaBH₄ (too reactive, may reduce C=C or C-Br).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor by TLC/LCMS.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Wittig Olefination

Objective: Installing a vinyl group at C5.

Reagents:

-

Methyltriphenylphosphonium bromide (1.2 equiv)

-

Potassium tert-butoxide (KOtBu) (1.2 equiv) or NaH

-

THF (anhydrous)

Procedure:

-

Ylide Generation: Suspend methyltriphenylphosphonium bromide in anhydrous THF at 0°C. Add KOtBu slowly. The solution should turn bright yellow (ylide formation). Stir for 30-60 mins.

-

Addition: Dissolve 3-Bromo-benzofuran-5-carbaldehyde in minimal THF and add dropwise to the ylide solution at 0°C.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT.

-

Critical Check: Ensure the reaction does not overheat; high temperatures can degrade the bromofuran ring.

-

-

Workup: Quench with water/NH₄Cl. Extract with diethyl ether.

-

Outcome: Yields the 3-bromo-5-vinylbenzofuran.

Summary of Chemoselectivity Data

| Reaction Type | Reagent System | C5-CHO Fate | C3-Br Fate | Compatibility |

| Reductive Amination | Amine / STAB / DCE | Converted to Amine | Intact | High |

| Wittig Reaction | PPh₃-R / KOtBu / THF | Converted to Alkene | Intact | High |

| Oxidation | NaClO₂ / NaH₂PO₄ (Pinnick) | Converted to COOH | Intact | High |

| Suzuki Coupling | Ar-B(OH)₂ / Pd(PPh₃)₄ / Na₂CO₃ | Intact (mostly) | Coupled to Ar | Medium (Base may affect CHO) |

| Lithiation | n-BuLi / THF | Attacked (Alkylation) | Exchanged (Li) | Low (Requires Acetal Protection) |

References

-

PubChem. (n.d.).[3] 3-Bromo-benzofuran-5-carbaldehyde. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

-

Abdel-Wahab, B. F., et al. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17.[4] [Link]

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved January 29, 2026, from [Link]

-

Abu-Hashem, A. A., et al. (2014).[5] Reactivity of Benzofuran Derivatives. ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: Therapeutic Architectures of Brominated Benzofurans

Executive Summary

The Halogen Advantage in Heterocyclic Scaffolds

The benzofuran moiety is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for established therapeutics like Amiodarone (antiarrhythmic) and Methoxsalen (psoriasis). However, the strategic incorporation of bromine—specifically at the C5 and C7 positions—transforms this lipophilic bicycle from a passive structural spacer into an active participant in ligand-target binding.

This guide explores the brominated benzofuran subclass, moving beyond simple steric bulk to exploit the Sigma-hole effect (halogen bonding). We analyze its utility in Protein Tyrosine Phosphatase 1B (PTP1B) inhibition for Type 2 Diabetes, antimicrobial biofilm disruption, and targeted oncology.

Section 1: The Mechanistic Rationale

Beyond Lipophilicity: The Sigma-Hole

While bromine is often added to increase LogP (lipophilicity) and membrane permeability, its most potent contribution is the Halogen Bond (XB) . Unlike fluorine (which is highly electronegative and rarely forms halogen bonds), bromine possesses a distinct region of positive electrostatic potential on its outer surface, opposite the C-Br bond.

-

The Mechanism: This positive "cap" (Sigma-hole) acts as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (oxygen/nitrogen/sulfur lone pairs) in the protein binding pocket.

-

Therapeutic Impact: In PTP1B inhibitors, a bromine atom on the benzofuran ring often replaces a hydrogen bond donor, maintaining affinity while shedding the desolvation penalty associated with polar groups.

Structure-Activity Relationship (SAR) Logic

The biological activity of brominated benzofurans is strictly positional. The following diagram illustrates the validated SAR logic for this scaffold.

Figure 1: Positional logic for brominated benzofuran optimization. C5/C7 bromination is critical for metabolic stability and target selectivity.

Section 2: Therapeutic Verticals

Metabolic Disease: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1][2] Inhibiting PTP1B restores insulin sensitivity.

-

The Challenge: The PTP1B active site is highly charged (phosphotyrosine mimetic), making it difficult for inhibitors to cross cell membranes.

-

The Solution: Brominated 2-arylbenzofurans act as allosteric inhibitors or lipophilic active-site binders. The bromine atom often targets a specific cysteine or aspartate residue backbone carbonyl via halogen bonding.

-

Key Data: Research indicates that 2-arylbenzofurans (e.g., Mulberrofuran derivatives) exhibit IC50 values in the low micromolar range.[1]

| Compound Class | Target | Substitution Pattern | Representative IC50 | Mechanism |

| 2-Arylbenzofuran | PTP1B | C5-OH, C6-Prenyl | ~3.11 µM | Active Site Comp. |

| Brominated Hybrid | AChE (Alzheimer's) | C7-Bromo | 27.7 µM | Dual Binding Site |

| Brominated Hybrid | BChE (Alzheimer's) | C7-Bromo | 0.7 µM | Selectivity Filter |

Antimicrobial Activity & Biofilm Disruption

Marine natural products (e.g., from Penicillium species) often contain brominated benzofurans. These compounds are particularly effective against Gram-positive bacteria (S. aureus, E. faecalis).

-

Mechanism: Disruption of bacterial membrane potential and inhibition of biofilm formation. The lipophilic bromine aids in penetrating the exopolysaccharide matrix of the biofilm.

-

Efficacy: Synthetic derivatives with bromine at C5 show MIC values comparable to standard antibiotics (2–6 µg/mL) against resistant strains.

Section 3: Technical Execution & Protocols

Synthesis: The Rap-Stoermer Protocol

For rapid access to 2-substituted bromobenzofurans, the Rap-Stoermer reaction is preferred over the multi-step Sonogashira coupling due to its operational simplicity and atom economy.

Protocol: Synthesis of 5-Bromo-2-(4-chlorophenyl)benzofuran

-

Reagents:

-

5-Bromosalicylaldehyde (1.0 eq)

-

4-Chlorophenacyl bromide (1.1 eq)

-

Potassium Carbonate (K2CO3, 2.5 eq)

-

Solvent: Polyethylene glycol (PEG-400) or Acetonitrile.

-

-

Procedure:

-

Step 1: Dissolve 5-bromosalicylaldehyde and 4-chlorophenacyl bromide in PEG-400 (green solvent approach).

-

Step 2: Add K2CO3 and catalytic KI (10 mol%).

-

Step 3: Heat to 100–120°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Step 4: Pour reaction mixture into crushed ice/water.

-

Step 5: Filter the precipitate, wash with water, and recrystallize from ethanol.

-

-

Validation:

-

1H NMR: Look for the characteristic C3-H singlet around 7.0–7.5 ppm.

-

Mass Spec: Confirm the M+ and M+2 isotopic pattern (1:1 ratio) indicative of bromine.

-

Workflow Visualization

Figure 2: Green synthesis workflow via Rap-Stoermer condensation.

Section 4: Future Outlook & Toxicity

While brominated benzofurans offer high potency, the "organobromine" class carries toxicity risks (hepatotoxicity via quinone methide formation).

-

Mitigation Strategy: Block metabolic "soft spots" (para-positions on phenyl rings) with fluorine or small alkyl groups to prevent bioactivation.

-